2-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide
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Overview
Description
2-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom attached to a benzamide structure, which is further connected to a pyrimidine ring substituted with a piperidine group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or interfere with DNA replication processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide: Shares structural similarities but differs in the substitution pattern on the pyrimidine ring.
Imatinib: A well-known tyrosine kinase inhibitor with a similar benzamide structure but different substituents.
Uniqueness
The uniqueness of 2-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24BrN5O |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-bromo-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H24BrN5O/c1-16-15-21(29-13-5-2-6-14-29)28-23(25-16)27-18-11-9-17(10-12-18)26-22(30)19-7-3-4-8-20(19)24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,26,30)(H,25,27,28) |
InChI Key |
INVDOPGETKFXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)N4CCCCC4 |
Origin of Product |
United States |
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